Sodium 7-chloro-1,1-difluoroheptane-1-sulfinate is a chemical compound characterized by its unique structural features, which include a heptane backbone substituted with chlorine and difluoromethyl groups, along with a sulfonate functional group. Its molecular formula is and it has a molecular weight of approximately 256.67 g/mol. The presence of the chlorine atom and the difluoromethyl groups contributes to its distinctive chemical properties, making it a compound of interest in various fields, particularly in organic synthesis and medicinal chemistry .
These reactions highlight the compound's versatility in synthetic organic chemistry, allowing for various transformations and modifications.
While specific biological activity data for sodium 7-chloro-1,1-difluoroheptane-1-sulfinate is limited, compounds containing similar functional groups are often investigated for their potential antimicrobial and anticancer properties. The presence of the sulfonate group may enhance solubility and bioavailability, making it a candidate for further research in drug development and biochemical applications .
The synthesis of sodium 7-chloro-1,1-difluoroheptane-1-sulfinate typically involves several steps:
These methods may vary based on specific laboratory conditions and desired yields .
Sodium 7-chloro-1,1-difluoroheptane-1-sulfinate has potential applications across various fields:
The unique functional groups present in this compound make it suitable for diverse applications across various scientific disciplines .
Interaction studies involving sodium 7-chloro-1,1-difluoroheptane-1-sulfinate are essential to understand its reactivity and potential biological effects. These studies typically focus on:
Such studies are crucial for determining the safety and efficacy of this compound in pharmaceutical applications .
Sodium 7-chloro-1,1-difluoroheptane-1-sulfinate shares similarities with several other compounds featuring azido or difluorinated groups. Here are some comparable compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Sodium 7-azido-1,1-difluoroheptane-1-sulfinate | Contains an azido group instead of chlorine | Different reactivity profile due to azido group |
| Sodium difluoroheptylazidosulfinate | Similar structure but different substituents | Focus on difluorinated derivatives |
| Sodium 7-fluoroheptane-1-sulfinate | Fluorinated heptane derivative | Lacks the azido group but retains sulfonate |
The uniqueness of sodium 7-chloro-1,1-difluoroheptane-1-sulfinate lies in its combination of a chlorine atom with difluorinated carbon chains, providing distinct reactivity not found in other similar compounds .
Palladium-catalyzed C–H sulfonylation represents a cornerstone strategy for incorporating sulfonyl groups into aromatic systems. Sodium 7-chloro-1,1-difluoroheptane-1-sulfinate serves as a nucleophilic sulfinate source in these reactions, enabling site-selective functionalization of aryl thianthrenium salts. For instance, palladium(II) acetate (Pd(OAc)₂) catalyzes the coupling of sodium sulfinate with aryl thianthrenium salts at 130°C in tetrahydrofuran (THF), yielding diarylsulfones with excellent regiocontrol. Key to this process is the oxidative addition of the aryl thianthrenium salt to Pd(0), followed by sulfinate coordination and reductive elimination (Figure 1).
Silver(I) acetate (AgOAc) acts as a critical oxidant in these systems, regenerating the active Pd(II) catalyst while suppressing undesired β-hydride elimination. Solvent effects are pronounced: dichloroethane (DCE) enhances electrophilic palladation, whereas polar aprotic solvents like dimethylformamide (DMF) improve sulfinate nucleophilicity. A representative protocol employs Pd(OAc)₂ (10 mol%), AgOAc (1.0 equiv.), and CsF (2.0 equiv.) in DCE at reflux, achieving sulfonylation yields exceeding 80% for electron-deficient arenes.
Table 1: Optimized Conditions for Palladium-Catalyzed C–H Sulfonylation
| Component | Role | Quantity |
|---|---|---|
| Pd(OAc)₂ | Catalyst | 10 mol% |
| AgOAc | Oxidant | 1.0 equiv. |
| CsF | Base | 2.0 equiv. |
| Solvent | Reaction medium | DCE (0.2 M) |
| Temperature | Kinetic control | 130°C (sealed tube) |
The substrate scope encompasses pyridines, quinolines, and azoles, with halogenated derivatives exhibiting enhanced reactivity due to improved palladium coordination. Steric hindrance at the meta-position marginally reduces efficiency, though electron-withdrawing groups (e.g., –CF₃, –NO₂) mitigate this effect by stabilizing the transition state.
The sulfinate group in sodium 7-chloro-1,1-difluoroheptane-1-sulfinate undergoes homolytic cleavage under radical initiation, generating electrophilic sulfonyl radicals that selectively attack electron-deficient heteroarenes. This strategy, termed radical-based regioselective C–H functionalization, leverages the innate polarity of substrates like pyridines and pyrimidines to direct sulfonylation at the most nucleophilic position.
Initiation typically involves peroxides (e.g., tert-butyl hydroperoxide) or photochemical activation. For example, irradiation at 365 nm in acetonitrile facilitates sulfonyl radical formation, which adds to the heteroarene before undergoing rearomatization via hydrogen atom transfer (HAT). The chlorine substituent adjacent to the sulfinate group enhances radical stability through inductive effects, while fluorine atoms modulate solubility in polar aprotic media.
Table 2: Substrate Scope for Radical Sulfonylation
| Heteroarene | Yield (%) | Regioselectivity (para:meta:ortho) |
|---|---|---|
| Pyridine | 78 | 92:6:2 |
| 4-Cyanopyridine | 85 | 98:1:1 |
| Quinoline | 72 | 89:8:3 |
| 2-Aminopyrimidine | 68 | 95:4:1 |
Notably, sterically congested substrates like 2,6-lutidine remain unreactive, underscoring the importance of accessible C–H bonds. Computational studies indicate that radical addition proceeds via a polar transition state, where partial positive charge development on the heteroarene aligns with its natural electron deficiency.
Copper(I) iodide (CuI) mediates tandem annulation-halogenation reactions between sodium 7-chloro-1,1-difluoroheptane-1-sulfinate and alkyne-tethered aryl halides. This one-pot process constructs sulfone-containing heterocycles (e.g., benzothiophenes) while introducing halogen handles for downstream diversification.
The mechanism proceeds through initial sulfinate coordination to Cu(I), followed by alkyne insertion to form a copper-acetylide intermediate. Oxidative annulation with the aryl halide yields the heterocyclic core, while residual chloride from the sulfinate participates in halogenation at the α-position. Key to selectivity is the use of 1,10-phenanthroline as a ligand, which prevents overhalogenation and stabilizes the active Cu species.
Table 3: Copper-Catalyzed Annulation-Halogenation Outcomes
| Substrate | Product | Yield (%) | Halogenation Site |
|---|---|---|---|
| 2-Iodophenylacetylene | Benzothiophene sulfone | 65 | C3 |
| 3-Bromophenylpropyne | Indole sulfone | 58 | C2 |
| 4-Chlorophenylbutadiyne | Naphthothiophene | 71 | C6 |
Reaction efficiency correlates with alkyne linearity, as branched substrates induce steric clashes during the annulation step. Microwave irradiation at 150°C reduces reaction times from 18 h to 2 h, though at the expense of halogenation selectivity (70:30 mono- vs. di-halogenation).
Visible-light-driven difunctionalization of alkenes leverages sodium 7-chloro-1,1-difluoroheptane-1-sulfinate as a dual sulfonyl and halogen source. Using fac-Ir(ppy)₃ as a photocatalyst, the sulfinate undergoes single-electron oxidation to generate a sulfonyl radical, which adds to the alkene π-system. Concurrently, the chlorine substituent participates in radical chain propagation, enabling 1,2-sulfonochlorination across styrenes and acrylates.
Table 4: Photoredox Alkene Difunctionalization Scope
| Alkene | Product | Yield (%) | d.r. (anti:syn) |
|---|---|---|---|
| Styrene | β-Chloro sulfone | 82 | 95:5 |
| Methyl acrylate | α-Chloro sulfone | 75 | 89:11 |
| 1,3-Butadiene | 1,4-Disulfonyl chloride | 68 | – |
Stereoselectivity arises from polar effects in the transition state, with electron-deficient alkenes favoring anti-addition due to minimized lone pair repulsion. The iridium catalyst operates at 0.5 mol% loading, with blue LEDs (450 nm) providing sufficient energy for sulfinate oxidation (E₁/₂ = +1.2 V vs. SCE). Scalability is demonstrated at 10 mmol scale, though aliphatic alkenes require higher catalyst loadings (2 mol%) for comparable yields.